

# In-Depth Technical Guide: Amino-PEG4-hydrazide-Boc

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## Compound of Interest

Compound Name: Amino-PEG4-hydrazide-Boc

Cat. No.: B605462

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG4-hydrazide-Boc**, a heterobifunctional linker essential in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

## Core Properties and Specifications

**Amino-PEG4-hydrazide-Boc** is a polyethylene glycol (PEG)-based linker featuring two distinct reactive moieties: a primary amine and a Boc-protected hydrazide. The tetra-PEG spacer enhances aqueous solubility and provides flexibility to the conjugated molecules.<sup>[1][2][3]</sup>

## Quantitative Data Summary

The key quantitative data for **Amino-PEG4-hydrazide-Boc** are summarized in the table below for easy reference.

Property	Value	References
Molecular Weight	379.45 g/mol	[1][4][5][6]
Exact Mass	379.2319 g/mol	[1]
Chemical Formula	C <sub>16</sub> H <sub>33</sub> N <sub>3</sub> O <sub>7</sub>	[1][3][4][6]
CAS Number	1263047-17-1	[1][3][4][6]
Purity	>95% - >98%	[1][4][6]
Spacer Arm Length	18 atoms (21.1 Å)	[3][6]
Elemental Analysis	C: 50.65%, H: 8.77%, N: 11.07%, O: 29.51%	[1]

## Chemical Reactivity and Applications

The utility of **Amino-PEG4-hydrazide-Boc** stems from its two distinct reactive groups, which can be addressed orthogonally.

- **Primary Amine (-NH<sub>2</sub>):** This group readily reacts with carboxylic acids, activated NHS esters, or carbonyl compounds (aldehydes and ketones) to form stable amide or imine bonds, respectively.[1][2]
- **Boc-Protected Hydrazide (-NHNH-Boc):** The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be efficiently removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA, or 4M HCl in dioxane) to yield a free hydrazide.[1][2][7] This deprotected hydrazide is highly reactive towards aldehydes and ketones, forming a stable hydrazone bond.[3][8] This reaction is particularly effective at a pH of 5-7.[3]

This dual reactivity makes it an ideal linker for sequentially conjugating two different molecules. For instance, it is frequently used in the synthesis of PROTACs, where it can link a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[5] The hydrophilic PEG spacer improves the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]

## Experimental Protocols

The following are generalized protocols for the synthesis and use of **Amino-PEG4-hydrazide-Boc** in bioconjugation applications.

## Protocol 1: Boc Deprotection of the Hydrazide Moiety

This procedure outlines the removal of the Boc protecting group to expose the reactive hydrazide.

Materials:

- **Amino-PEG4-hydrazide-Boc**
- 4 M HCl in 1,4-dioxane
- Dichloromethane (DCM)
- Nitrogen or Argon gas
- Rotary evaporator

Procedure:

- Dissolve **Amino-PEG4-hydrazide-Boc** in a minimal amount of DCM.
- Add 4 M HCl in dioxane to the solution.
- Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere.<sup>[7]</sup>
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent in vacuo using a rotary evaporator.<sup>[7]</sup>
- The resulting oil (the deprotected amino-PEG4-hydrazide) can be co-evaporated with DCM three times to remove residual acid.<sup>[7]</sup>
- The final product should be used immediately in the next step without further purification.<sup>[7]</sup>

## Protocol 2: General Amide Coupling using the Amino Group

This protocol describes the conjugation of a carboxylic acid-containing molecule to the primary amine of the linker.

Materials:

- **Amino-PEG4-hydrazide-Boc**
- Carboxylic acid-containing molecule
- N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

- Dissolve the carboxylic acid-containing molecule and a slight molar excess of NHS in anhydrous DMF or DCM.
- Add a coupling agent (e.g., DCC) to the solution and stir for 1-2 hours at room temperature to form the activated NHS ester.
- In a separate flask, dissolve **Amino-PEG4-hydrazide-Boc** in anhydrous DMF or DCM.
- Add the activated NHS ester solution to the **Amino-PEG4-hydrazide-Boc** solution.
- Stir the reaction mixture overnight at room temperature under an inert atmosphere.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, purify the product using column chromatography.

## Visualizing Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key workflows and the chemical structure of **Amino-PEG4-hydrazide-Boc**.

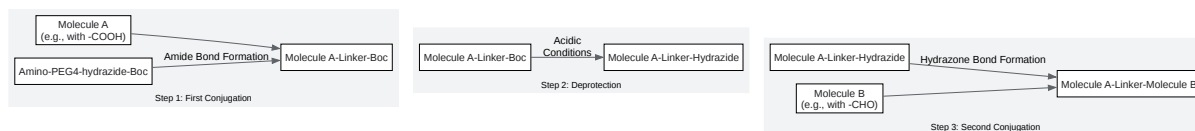


Figure 1: General Workflow for Heterobifunctional Conjugation

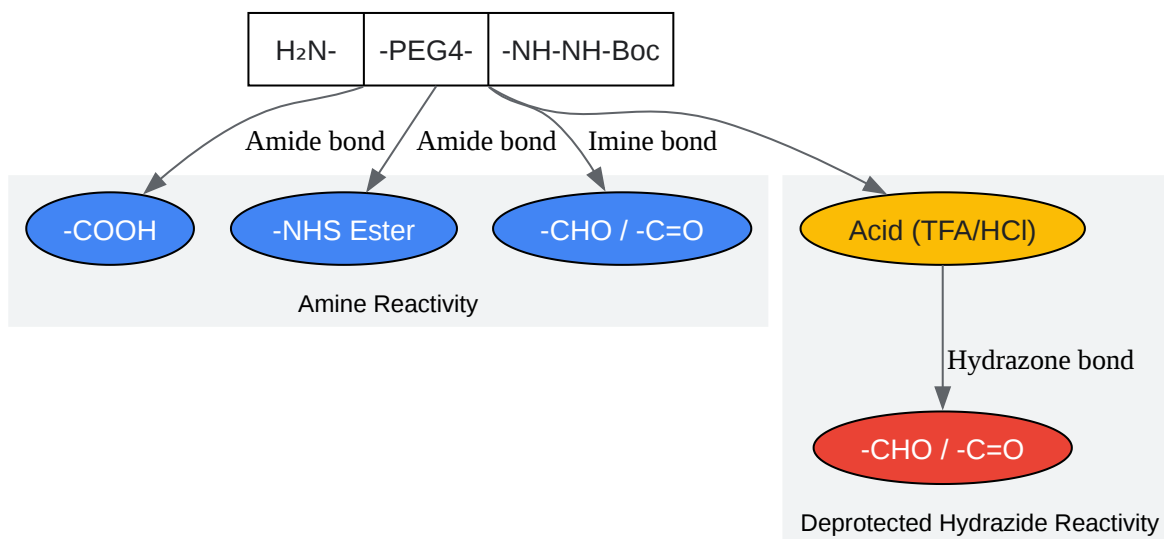


Figure 2: Reactivity of Functional Groups

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